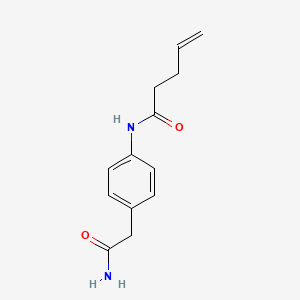

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide

Description

N-(4-(2-Amino-2-oxoethyl)phenyl)pent-4-enamide is a structurally distinct amide derivative characterized by a pent-4-enamide backbone and a phenyl group substituted at the para position with a 2-amino-2-oxoethyl (Aac) moiety.

The pent-4-enamide group confers reactivity in cyclization and carbonylative processes, as seen in catalytic transformations of similar alkenamide derivatives ().

Properties

IUPAC Name |

N-[4-(2-amino-2-oxoethyl)phenyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-3-4-13(17)15-11-7-5-10(6-8-11)9-12(14)16/h2,5-8H,1,3-4,9H2,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFZERWMGOBMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NC1=CC=C(C=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide can be achieved through a multi-step process. One common method involves the coupling of 4-(2-amino-2-oxoethyl)aniline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the phenyl ring or the amide backbone. Key examples include:

Key Observations :

- Electron-withdrawing groups (-CF₃, -CN) increase electrophilicity, favoring participation in cross-coupling or cyclization reactions ().

- Electron-donating groups (e.g., -CH₃ in p-tolyl) may enhance solubility in non-polar media ().

Reactivity in Catalytic Processes

- Carbonylative Double Cyclization: N-(2-Aminoethyl)pent-4-enamide derivatives undergo Pd-catalyzed cyclization with CO insertion to form 8-membered palladacycles (). The target compound’s phenyl-Aac group may sterically hinder similar cyclization but could enable alternative pathways.

Biological Activity

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes an amino-oxoethyl group and a pent-4-enamide chain. This configuration contributes to its distinctive chemical and biological properties, allowing it to interact with various biological macromolecules, such as proteins and enzymes.

The primary mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can lead to the modulation of enzyme activity, particularly those involved in inflammatory processes and cancer progression. For example, studies indicate that this compound may inhibit certain enzymes that play critical roles in these pathways, thereby potentially reducing inflammation and tumor growth.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Research shows that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies have demonstrated that derivatives of this compound exhibit lower IC50 values compared to standard anti-inflammatory drugs like celecoxib, indicating a potent inhibitory effect on COX-2 activity .

Anticancer Potential

The compound's anticancer activities are also noteworthy. It has shown promise in inhibiting cancer cell proliferation in various in vitro models. The specific pathways affected include those related to apoptosis and cell cycle regulation. For instance, studies have reported that this compound induces apoptosis in cancer cells by activating key signaling pathways associated with programmed cell death .

Research Findings

A summary of key research findings on this compound is presented below:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : In an animal model, treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups. The study measured cytokine levels and histopathological changes in tissues, confirming the anti-inflammatory effects observed in vitro.

- Cancer Cell Line Studies : In laboratory settings, various cancer cell lines treated with this compound exhibited reduced proliferation rates. Flow cytometry analysis indicated increased rates of apoptosis, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.